molecular formula C20H22ClN7O2 B2691652 ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE CAS No. 946349-93-5

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2691652
CAS No.: 946349-93-5
M. Wt: 427.89
InChI Key: PHDKWQNSYBTIMG-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pteridines This compound is characterized by the presence of a pteridine ring system, which is fused with a piperazine ring and further substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid derivatives.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aniline derivative reacts with the pteridine core.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pteridine N-oxides, while reduction may yield reduced pteridine derivatives. Substitution reactions can result in the formation of various substituted pteridines.

Scientific Research Applications

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cellular processes, leading to the disruption of cell function and growth.

Comparison with Similar Compounds

ETHYL 4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    Pteridine Derivatives: Compounds with similar pteridine cores but different substituents.

    Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.

    Chlorinated Phenyl Derivatives: Compounds with similar chlorinated phenyl groups but different core structures.

Properties

IUPAC Name

ethyl 4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-3-30-20(29)28-10-8-27(9-11-28)19-25-17-16(22-6-7-23-17)18(26-19)24-14-5-4-13(2)15(21)12-14/h4-7,12H,3,8-11H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDKWQNSYBTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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